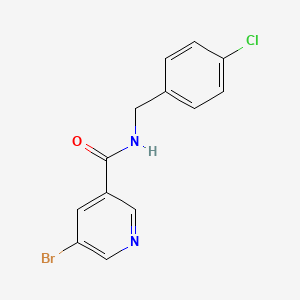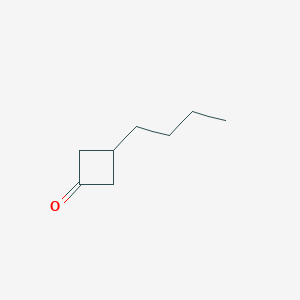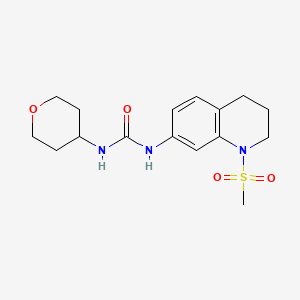
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide" is a synthetic molecule with applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure comprising an isoquinoline moiety, a sulfonyl group, and a benzamide core, which collectively contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves multiple steps:
Isoquinoline Formation: : The initial step includes the formation of the isoquinoline ring through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Sulfonylation: : The isoquinoline derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Benzamide Attachment: : The final step involves coupling the sulfonylated isoquinoline with 2-methoxy-4-nitrobenzoyl chloride in a basic medium to yield the target compound.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, solvent choice, and catalyst concentration is critical to achieving an efficient and cost-effective process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the isoquinoline moiety, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically target the nitro group, which can be reduced to an amino group using hydrogenation over a palladium catalyst.
Substitution: : Electrophilic aromatic substitution can occur on the benzamide ring under Friedel-Crafts conditions, using catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent.
Reduction: : Palladium on carbon, hydrogen gas, ethanol as solvent.
Substitution: : Aluminum chloride, benzoyl chloride, nitrobenzene as solvent.
Major Products: The major products formed depend on the specific reaction conditions, with potential formation of hydroxyisoquinoline derivatives, amine-substituted benzamides, and poly-substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: : Utilized in the development of novel synthetic methodologies and study of reaction mechanisms. Biology : Employed as a biochemical probe for investigating enzyme activity and protein-ligand interactions. Medicine : Explored as a potential therapeutic agent due to its inhibitory effects on certain enzymes and receptors. Industry : Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptors on cell membranes, altering their signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxy-4-nitrophenyl)benzamide
Uniqueness: : Compared to its analogs, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide demonstrates higher potency in enzymatic inhibition assays and possesses distinctive electronic properties due to its specific substitution pattern.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-32-22-14-19(26(28)29)8-11-21(22)24-23(27)17-6-9-20(10-7-17)33(30,31)25-13-12-16-4-2-3-5-18(16)15-25/h2-11,14H,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVSQEJIZXNRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2440590.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone](/img/structure/B2440594.png)
![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2440610.png)

![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2440612.png)
